Chlorendic acid (HET acid) is a highly chlorinated, reactive dicarboxylic acid primarily procured as a structural monomer for flame-retardant and corrosion-resistant polymers. Unlike additive halogens, it covalently integrates into unsaturated polyester resins (UPRs) and polyurethane backbones, ensuring permanent flame retardancy without migration[1]. With a high chlorine content (approximately 54% by weight) and a rigid bicyclic structure, it imparts exceptional thermal stability and resistance to strong oxidizing acids [2]. Industrial buyers typically select chlorendic acid over generic aliphatic or aromatic diacids when manufacturing chemical processing equipment, fiberglass-reinforced plastics (FRPs), and specialized rigid foams that must meet stringent flammability and corrosive-environment standards [1].
Substituting chlorendic acid with non-reactive additive flame retardants (like chlorinated paraffins) fundamentally compromises polymer integrity, leading to plasticizer migration, environmental leaching, and a severe drop in mechanical ductility over time [1]. Furthermore, attempting to use standard structural monomers like isophthalic acid fails in extreme environments; while isophthalic resins offer baseline chemical resistance, they rapidly degrade in the presence of mixed oxidizing acids (such as chromic or nitric acid) [2]. Finally, while chlorendic anhydride is a close chemical substitute, the anhydride form is inherently prone to rapid hydrolysis and typically contains higher levels of volatile impurities (often maxing at 95-97% purity), making the pure acid form preferable for high-reproducibility polyol synthesis and moisture-sensitive esterification workflows [1].
While chlorendic anhydride is frequently used in resin synthesis, commercial grades typically plateau at 95-97% purity, containing up to 3-5% occluded impurities and unreacted acid [1]. In contrast, chlorendic acid is produced via the hydrolysis of the anhydride, yielding a higher-purity chemical intermediate with fewer volatile impurities. Furthermore, the anhydride rapidly hydrolyzes in the presence of ambient moisture (half-life of approximately one hour in aqueous conditions), complicating storage and stoichiometry in moisture-sensitive polyurethane polyol formulations [1]. Procuring the stable acid form directly ensures precise molar ratios during esterification.
| Evidence Dimension | Commercial purity and moisture stability |
| Target Compound Data | High purity (>98%), stable in ambient moisture |
| Comparator Or Baseline | Chlorendic anhydride (95-97% purity, rapid hydrolysis with ~1 hr half-life in water) |
| Quantified Difference | Elimination of unpredictable hydrolytic conversion during storage; higher baseline purity |
| Conditions | Ambient storage and aqueous/moist synthesis environments |
For manufacturers synthesizing precise halogenated polyols, starting with the stable acid prevents stoichiometric imbalances caused by the unpredictable ambient hydrolysis of the anhydride.
Resins formulated with standard structural diacids, such as isophthalic acid, provide adequate resistance to mild chemicals but fail under severe oxidizing conditions [1]. In contrast, unsaturated polyester resins synthesized with chlorendic acid (HET acid) exhibit superior resistance to aggressive mixed acid environments. Industrial corrosion guides demonstrate that chlorendic-based resins maintain structural integrity when exposed to bleaching agents, chromic acid, and nitric acid, environments where isophthalic and standard ortho-phthalic resins undergo rapid oxidative degradation [1].
| Evidence Dimension | Matrix stability in oxidizing acids (chromic/nitric) |
| Target Compound Data | High resistance; maintains structural integrity in mixed oxidizing acids |
| Comparator Or Baseline | Isophthalic acid-based polyester resins (rapid degradation in oxidizing acids) |
| Quantified Difference | Extended service life and prevention of rapid oxidative degradation in extreme environments |
| Conditions | Exposure to chromic acid, nitric acid, and industrial bleaching agents |
Procurement engineers specifying fiberglass-reinforced plastics (FRP) for chemical scrubbers and storage tanks must select chlorendic acid to survive severe oxidizing environments.
Integrating chlorendic acid into a polymer backbone introduces a dense, highly chlorinated bicyclic structure (approx. 54% chlorine by weight). Unlike aliphatic diacids or standard phthalic acid, which decompose to generate combustible fuel, chlorendic acid-modified polymers undergo controlled thermal degradation [1]. Upon pyrolysis, the chlorendic moiety releases hydrochloric acid, which acts in the gas phase to quench free radicals, significantly suppressing the flame[1]. This intrinsic reactivity allows the resulting resins to meet stringent surface flammability standards without requiring high loadings of external mineral fillers that compromise the resin's flexural modulus.
| Evidence Dimension | Flame suppression mechanism and chlorine content |
| Target Compound Data | ~54% covalently bound chlorine; active gas-phase radical quenching |
| Comparator Or Baseline | Phthalic acid / Isophthalic acid (0% chlorine, highly combustible) |
| Quantified Difference | Enables compliance with flammability standards without mechanical degradation from additive fillers |
| Conditions | Pyrolysis and combustion of unsaturated polyester resins |
Allows manufacturers to achieve mandatory fire safety certifications for building and transportation composites while maintaining the low viscosity and mechanical strength of the neat resin.
Chlorendic acid is reacted with non-halogenated glycols to form halogenated polyols, which are subsequently cross-linked with diisocyanates [1]. This is the right choice for construction insulation and transportation materials where permanent, non-migrating flame retardancy is required, avoiding the long-term degradation associated with additive flame retardants.
Employed as a core monomer in unsaturated polyester resins for manufacturing industrial tanks, pipes, and scrubbers [2]. Chlorendic acid is the optimal choice when the equipment will handle aggressive oxidizing agents like nitric acid or chromic acid, where standard isophthalic resins would fail.
Incorporated into alkyd resins for specialized paints and inks that require extreme environmental durability, flame resistance, and metal adhesion [1]. The acid form ensures precise esterification without the volatile impurities and moisture sensitivity associated with the anhydride form.
Corrosive;Irritant;Health Hazard